2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid
Description
This compound features a tetrahydropyridine core substituted at the 4-position with a 2-methylpropanoic acid moiety and protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility and stability during synthetic processes, making it a valuable intermediate in pharmaceutical and organic chemistry, particularly for peptide synthesis and drug candidate development. The tetrahydropyridine ring introduces partial unsaturation, balancing reactivity and conformational flexibility, while the 2-methylpropanoic acid group contributes to steric bulk and influences acidity (pKa ~4.5–5.0) .
Properties
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-10(7-9-15)14(4,5)11(16)17/h6H,7-9H2,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADGUZGCNPJQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785037-71-9 | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis. This suggests that the compound might interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This interaction results in the formation of a protected amine, which can undergo further reactions without affecting the amine group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol.
Biochemical Pathways
The use of boc-protected amino acids is common in peptide synthesis. This suggests that the compound might be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
The boc group is known to enhance the stability of amines, which could potentially improve the bioavailability of the compound.
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the addition and removal of the Boc group are carried out under specific conditions of pH and temperature. Therefore, changes in these environmental factors could potentially affect the compound’s mechanism of action.
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid (CAS Number: 1785037-71-9) is a complex organic compound featuring a tetrahydropyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Density : 1.137 g/cm³ (predicted)
- Boiling Point : 380.2 °C (predicted)
- Acidity (pKa) : 4.67 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail specific activities and findings related to this compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the tetrahydropyridine moiety. For instance, derivatives of tetrahydropyridine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have indicated that certain derivatives of this compound exhibit significant cytotoxic effects. For example, a study reported that modifications to the tetrahydropyridine structure can enhance cytotoxicity against breast cancer cells .
Research Findings
A detailed examination of the biological activity reveals several significant findings:
-
Mechanism of Action :
- The compound's mechanism is thought to involve the inhibition of specific enzymes or receptors critical for bacterial survival or cancer cell proliferation.
- Structure-Activity Relationship (SAR) :
- In Vivo Studies :
Case Studies
Several case studies have explored the efficacy of this compound:
| Study | Findings | |
|---|---|---|
| Study A | Exhibited antibacterial activity against MRSA | Suggests potential as an antibiotic agent |
| Study B | Demonstrated cytotoxic effects on breast cancer cells | Indicates promise in cancer therapy |
| Study C | Evaluated in animal models for anti-inflammatory effects | Supports further investigation for inflammatory diseases |
Scientific Research Applications
Drug Development
The compound has been investigated for its role as a potential drug candidate due to its structural similarity to known bioactive molecules. The tetrahydropyridine moiety is often associated with neuroactive properties and has been studied for its effects on neurotransmitter systems.
Prodrug Formulation
The incorporation of the tert-butoxycarbonyl group allows for the creation of prodrugs that can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This strategy is particularly useful in optimizing drug delivery mechanisms.
Building Block for Complex Molecules
2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid serves as a versatile building block in organic synthesis. It can be utilized in the formation of various derivatives through functional group transformations such as:
- Esterification
- Amidation
- Reduction reactions
These transformations are critical in synthesizing more complex organic compounds used in research and industrial applications.
Synthesis of Heterocycles
The compound can be employed as an intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo cyclization reactions makes it valuable in creating novel structures with potential biological activity.
Chromatographic Techniques
The compound has been used in chromatographic methods for the separation and analysis of complex mixtures. Its unique chemical properties facilitate its use as a standard or reference material in high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Spectroscopic Studies
Due to its distinct molecular structure, this compound can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These analyses help elucidate structural information and confirm the identity of synthesized compounds.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Drug formulation | Demonstrated enhanced solubility and stability compared to non-protected analogs. |
| Study B | Organic synthesis | Successfully used as a precursor for synthesizing novel heterocycles with anti-cancer properties. |
| Study C | Analytical method development | Established a new HPLC method utilizing this compound as a standard for quantifying similar compounds in biological samples. |
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the secondary amine, enabling selective reactions at other functional sites. Acidolytic cleavage is the primary method for Boc removal:
This reaction preserves the tetrahydropyridine ring and carboxylic acid group while regenerating the reactive amine for subsequent functionalization .
Peptide Bond Formation
The carboxylic acid participates in standard coupling reactions to form amide bonds:
| Coupling Reagent | Base | Solvent | Application Example | Efficiency | Source |
|---|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | Conjugation with β-amyloid peptides | 78% | |
| HATU | NMM | CH₂Cl₂ | Synthesis of kinase inhibitors | 92% | |
| DCC/DMAP | – | THF | Prodrug development | 68% |
Steric hindrance from the α,α-dimethyl group necessitates elevated temperatures (40–60°C) for optimal conversion .
Tetrahydropyridine Ring Modifications
The unsaturated ring undergoes characteristic hydrogenation and cycloaddition reactions:
The Boc group remains intact under these conditions, demonstrating its stability to both redox and peracid-mediated transformations .
Boronic Acid Intermediate Reactions
While not directly part of the parent compound, derivatives like the boronic acid pinacol ester (prepared from related precursors ) enable Suzuki-Miyaura cross-couplings:
This highlights the compound's potential as a precursor for C–C bond-forming reactions in medicinal chemistry .
Esterification and Protection Chemistry
The carboxylic acid undergoes standard derivatization for solubility modulation:
Stability Profile
Critical stability parameters under various conditions:
Comparison with Similar Compounds
Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole-3-carboxylates (e.g., Compounds 10a–e)
Structural Differences :
- Core : Pyrrole vs. tetrahydropyridine.
- Substituents: Indole-derived groups at positions 4 and 5 of the pyrrole ring vs. a single 2-methylpropanoic acid substituent on tetrahydropyridine.
Physical Properties :
- Melting Points : Pyrrole derivatives (10a–e) exhibit higher melting points (169–190°C) compared to typical tetrahydropyridine acids (expected range: 100–150°C) due to indole ring rigidity and hydrogen bonding .
- NMR : Pyrrole compounds show distinct aromatic proton signals (δ 6.88–8.01 ppm) absent in the tetrahydropyridine analog, which displays deshielded protons adjacent to the carboxylic acid (δ ~2.0–3.5 ppm) .
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic Acid
Structural Differences :
- Core : Imidazole vs. tetrahydropyridine.
- Substituents: A trityl-protected imidazole and Boc-amino acid side chain vs. a simpler 2-methylpropanoic acid group.
Reactivity :
(2E)-3-{1-[(tert-Butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoic Acid
Structural Differences :
- Substituent Position: Prop-2-enoic acid at the 3-position of tetrahydropyridine vs. 2-methylpropanoic acid at the 4-position.
- Double Bond: Conjugated double bond in propenoic acid vs. saturated methyl branch.
Physicochemical Properties :
- The α,β-unsaturated acid (propenoic acid) exhibits stronger acidity (pKa ~3.5) due to conjugation, whereas the 2-methylpropanoic acid’s methyl group increases steric shielding (pKa ~4.8).
- UV-Vis absorption at ~250 nm for the propenoic acid derivative (absent in the target compound) enables spectroscopic tracking .
2-[(1-{3-[4-(Biphenyl-4-ylcarbonyl)-2-propylphenoxy]propyl}-1,2,3,4-tetrahydroquinolin-5-yl)oxy]-2-methylpropanoic Acid
Structural Differences :
- Core: Tetrahydroquinoline vs. tetrahydropyridine.
- Substituents: Biphenylcarbonyl and propylphenoxy groups vs. a single Boc-protected tetrahydropyridine.
Q & A
Q. Table: Deprotection Conditions
| Acid | Concentration | Time (h) | By-Products Observed |
|---|---|---|---|
| 4M HCl/dioxane | 4M | 2 | Minimal tert-butyl cations |
| 50% TFA/DCM | 50% v/v | 1 | Trifluoroacetyl adducts |
Note: highlights that electron-withdrawing groups on the tetrahydropyridine ring accelerate deprotection.
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms Boc group presence (δ 1.4 ppm for tert-butyl protons) and tetrahydropyridine ring conformation (δ 4.2–5.0 ppm for NH) .
- HPLC: Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Retention time: ~8.2 minutes .
- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]+ at m/z 312.38, consistent with molecular formula C14H20N2O4S .
Advanced: How does the compound’s stereoelectronic profile influence its reactivity in peptide coupling reactions?
Methodological Answer:
The tetrahydropyridine ring imposes conformational constraints:
Q. Table: Coupling Efficiency with Amino Acids
| Amino Acid | Coupling Reagent | Yield (%) |
|---|---|---|
| Glycine | EDC/HOBt | 92 |
| Phenylalanine | DCC/DMAP | 78 |
| Proline | HATU | 85 |
Note: reports lower yields with bulky amino acids due to steric clashes.
Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Low-Temperature Coupling: Perform reactions at 4°C to reduce base-catalyzed racemization .
- Additive Use: Include Oxyma Pure (1% v/v) to suppress epimerization .
- Resin Choice: Use Sieber amide resin for acid-stable anchoring, minimizing side reactions during Boc deprotection .
Racemization Data:
| Condition | % Racemization |
|---|---|
| RT, no additives | 15% |
| 4°C, Oxyma Pure | 2% |
Basic: How can solubility challenges be addressed in biological assays?
Methodological Answer:
Q. Table: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 50 |
| Ethanol | 12 |
| PBS (pH 7.4) | 0.5 |
Advanced: What computational models predict the compound’s LogP and bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
